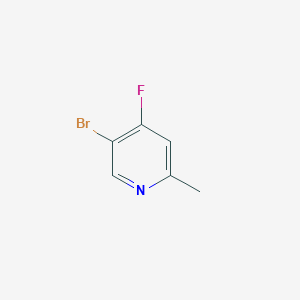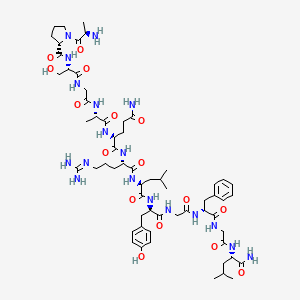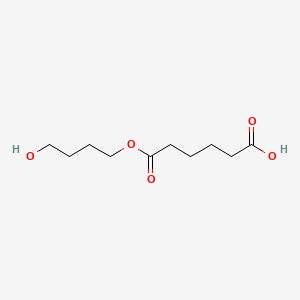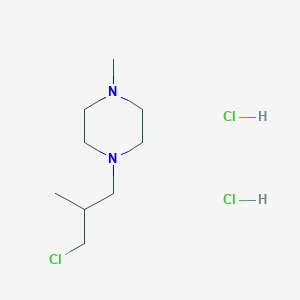
1-Bromononane-6,6,7,7-d4
Vue d'ensemble
Description
1-Bromononane-6,6,7,7-d4 is a deuterium-labeled derivative of 1-bromononane. This compound is particularly valuable in scientific research due to its unique isotopic labeling, which involves the substitution of hydrogen atoms with deuterium atoms. This isotopic labeling is useful in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to study molecular structures and reaction mechanisms.
Applications De Recherche Scientifique
1-Bromononane-6,6,7,7-d4 has a wide range of applications in scientific research:
Chemistry: It is used as a standard in gas chromatography-mass spectrometry (GC-MS) for the analysis of volatile organic compounds.
Biology: The compound is used in metabolic studies to trace the incorporation and transformation of labeled molecules in biological systems.
Medicine: It is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is used in the development of new materials and in quality control processes for the detection of impurities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromononane-6,6,7,7-d4 can be synthesized through the bromination of nonane-6,6,7,7-d4. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromononane-6,6,7,7-d4 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions (OH-), cyanide ions (CN-), or amines.
Elimination Reactions: It can undergo elimination reactions to form alkenes, particularly under the influence of strong bases like potassium tert-butoxide (KOtBu).
Reduction Reactions: The compound can be reduced to nonane-6,6,7,7-d4 using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), sodium cyanide (NaCN), and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are employed.
Major Products
Substitution: The major products depend on the nucleophile used, such as alcohols, nitriles, or amines.
Elimination: The major product is typically an alkene.
Reduction: The major product is nonane-6,6,7,7-d4.
Mécanisme D'action
The mechanism of action of 1-Bromononane-6,6,7,7-d4 is primarily related to its role as a labeled compound in analytical techniques. The deuterium atoms in the compound provide distinct signals in NMR spectroscopy, allowing researchers to study molecular structures and reaction pathways. In mass spectrometry, the isotopic labeling helps in the identification and quantification of compounds by providing unique mass signatures.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromononane: The non-deuterated version of 1-Bromononane-6,6,7,7-d4, used in similar applications but without the benefits of isotopic labeling.
1-Bromononane-9,9,9-d3: Another deuterium-labeled derivative with deuterium atoms at different positions, used for similar analytical purposes.
Uniqueness
This compound is unique due to its specific isotopic labeling at the 6,6,7,7 positions, which provides distinct advantages in NMR and mass spectrometry analyses. This specific labeling allows for more precise studies of molecular interactions and reaction mechanisms compared to other similar compounds.
Propriétés
IUPAC Name |
1-bromo-1,1,2,2-tetradeuteriononane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19Br/c1-2-3-4-5-6-7-8-9-10/h2-9H2,1H3/i8D2,9D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMUQTNXKPEMLM-LZMSFWOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCC)C([2H])([2H])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501310548 | |
| Record name | Nonane-1,1,2,2-d4, 1-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501310548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
284474-44-8 | |
| Record name | Nonane-1,1,2,2-d4, 1-bromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=284474-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nonane-1,1,2,2-d4, 1-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501310548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-dioxo-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1142564.png)
![5,6,7,8-Tetrahydro-5-methyl-[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1142565.png)
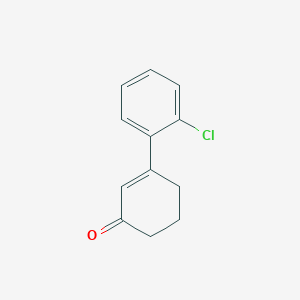
![7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carbonitrile](/img/structure/B1142567.png)
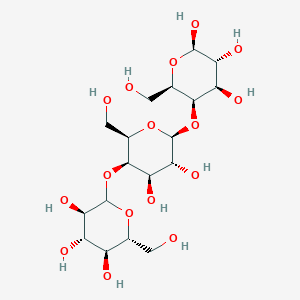
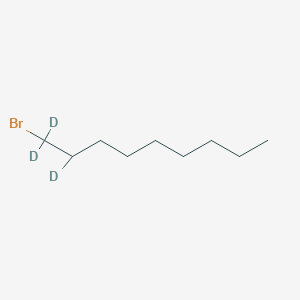
![isopropyl 1H-benzo[d][1,2,3]triazol-1-carbiMidate](/img/new.no-structure.jpg)
